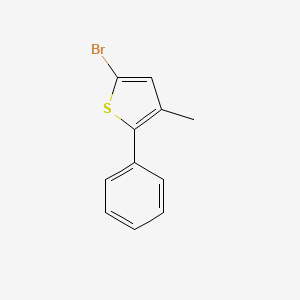
2,2-Diethoxy-5-propyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethoxy-5-propyloxolane is an organic compound with the molecular formula C9H18O3 It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxy-5-propyloxolane typically involves the reaction of 2,2-diethoxypropane with a suitable reagent under controlled conditions. One common method is the acid-catalyzed reaction of 2,2-diethoxypropane with propyl alcohol, resulting in the formation of this compound. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification and distillation to obtain the compound in high purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethoxy-5-propyloxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the compound into simpler alcohols or ethers.
Substitution: The ethoxy groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or ethers.
Scientific Research Applications
2,2-Diethoxy-5-propyloxolane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2,2-Diethoxy-5-propyloxolane involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2-Diethoxypropane: A closely related compound with similar chemical properties but different applications.
2,2-Dimethoxypropane: Another related compound used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
2,2-Diethoxy-5-propyloxolane is unique due to its specific structural features and reactivity The presence of the oxolane ring and ethoxy groups imparts distinct chemical properties that differentiate it from other similar compounds
Properties
CAS No. |
62686-81-1 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2,2-diethoxy-5-propyloxolane |
InChI |
InChI=1S/C11H22O3/c1-4-7-10-8-9-11(14-10,12-5-2)13-6-3/h10H,4-9H2,1-3H3 |
InChI Key |
QQSKPJPLMKXJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(O1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.3.1]nonan-1-yl trifluoroacetate](/img/structure/B14528185.png)


![Methyl 4-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B14528196.png)



![9-(Hex-1-yn-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14528238.png)



![5-Chloro-4-[(propan-2-yl)sulfanyl]furan-2(5H)-one](/img/structure/B14528253.png)


